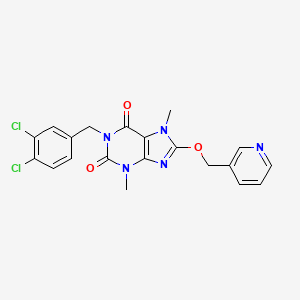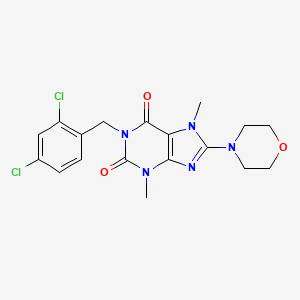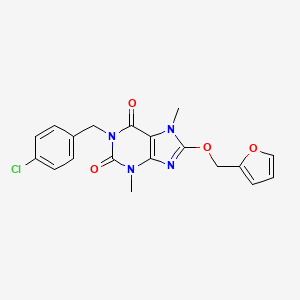![molecular formula C21H13N3O4 B3631970 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B3631970.png)
4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile
Overview
Description
4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step involves nitration of the furan ring, followed by methoxylation.
Formation of the Ethenyl Linkage: This is typically done through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.
Introduction of the Cyano Group: This can be achieved through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and the nitrophenyl group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Oxidized derivatives of the furan ring and nitrophenyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives of the cyano group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-1-cyano-2-[5-(2-methoxyphenyl)furan-2-yl]ethenyl}benzonitrile: Lacks the nitro group, which may affect its reactivity and biological activity.
4-{(E)-1-cyano-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the methoxy and nitro groups in 4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile makes it unique, as these groups can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O4/c1-27-21-11-17(24(25)26)6-8-19(21)20-9-7-18(28-20)10-16(13-23)15-4-2-14(12-22)3-5-15/h2-11H,1H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORBISORRRAJV-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3631887.png)
![(5Z)-5-[[1-(2-methylphenyl)pyrazol-4-yl]methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3631891.png)
![N-{[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3631897.png)
![3-iodo-4-methoxy-N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3631903.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3631915.png)


![7-(2-chlorobenzyl)-8-[(4-chlorobenzyl)oxy]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3631933.png)

![N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3631962.png)
![6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3631972.png)
![methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3631979.png)
![N-phenyl-N'-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3631989.png)

